molecular formula C21H15F2N5O B2701354 (E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline CAS No. 300557-72-6

(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline

Cat. No.: B2701354
CAS No.: 300557-72-6
M. Wt: 391.382
InChI Key: GQEAQOXBSRWYGT-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline is a synthetic organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then reacted with 2-(pyridin-4-yl)quinazoline under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Methoxybenzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(2-(4-Chlorobenzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline: Similar structure but with a chlorine atom instead of a difluoromethoxy group.

Uniqueness

(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c22-21(23)29-16-7-5-14(6-8-16)13-25-28-20-17-3-1-2-4-18(17)26-19(27-20)15-9-11-24-12-10-15/h1-13,21H,(H,26,27,28)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEAQOXBSRWYGT-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN=CC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)N/N=C/C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.